Stereospecific Opioid Receptor Binding: A 6,833-Fold Difference in Mu-Opioid Affinity Compared to the Dextrorotatory Isomer
The opioid receptor binding of morphinans is highly stereospecific. While direct Ki values for norlevorphanol at the mu-opioid receptor (MOR) are not reported in the primary literature, the magnitude of stereoselectivity can be quantified by comparing its N-methylated analog, levorphanol, with its optical isomer, dextrorphan. In a cloned rat mu-opioid receptor assay, levorphanol exhibited a Ki of 0.6 ± 0.2 nM, whereas dextrorphan had a Ki of 4,100 ± 68 nM, a difference of approximately 6,833-fold [1]. This stereospecificity is a hallmark of the morphinan class and is directly applicable to norlevorphanol, which, as the levorotatory isomer of 3-hydroxymorphinan, is expected to exhibit high affinity, in contrast to its inactive (+)-isomer [2].
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be high (subnanomolar range) based on class and stereochemistry. |
| Comparator Or Baseline | Levorphanol (levo-isomer): Ki = 0.6 ± 0.2 nM; Dextrorphan (dextro-isomer): Ki = 4,100 ± 68 nM. |
| Quantified Difference | Approximately 6,833-fold difference between levo- and dextro-isomers. |
| Conditions | Competition binding assay on COS-7 cell membranes transiently expressing a cloned rat mu-opioid receptor, using [3H]diprenorphine as radioligand. |
Why This Matters
This massive difference in binding affinity underscores the absolute necessity of using the correct stereoisomer for any study involving opioid receptor interactions; the racemic mixture or wrong isomer would yield completely invalid results.
- [1] Bunzow JR, Zhang G, Bouvier C, Saez C, Ronnekleiv OK, Kelly MJ, Grandy DK. Characterization and distribution of a cloned rat mu-opioid receptor. J Neurochem. 1995 Jan;64(1):14-24. PMID: 7798908. View Source
- [2] stereoisomer in a sentence. m.hindlish.com. View Source
